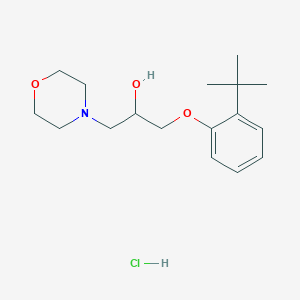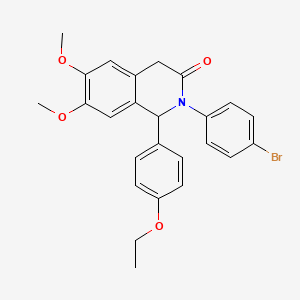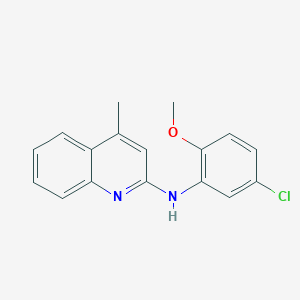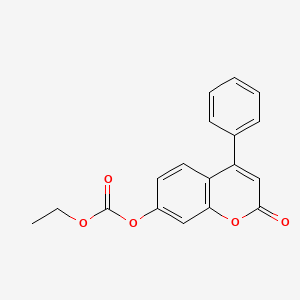![molecular formula C18H10BrClF3NO B5149953 5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B5149953.png)
5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-naphthamide is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a member of the naphthamide family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-naphthamide is not fully understood, but it is believed to involve the inhibition of protein-protein interactions that are essential for the survival and growth of cancer cells. Specifically, the compound has been shown to interact with the bromodomain and extraterminal (BET) family of proteins, which are involved in regulating gene expression and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-naphthamide can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. The compound has also been shown to have anti-inflammatory and analgesic effects in animal models of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-naphthamide in lab experiments is its high potency and selectivity for BET proteins, which allows for specific targeting of these proteins in cellular and animal models. However, one limitation is that the compound is relatively unstable and can degrade over time, which can affect its activity and reproducibility in experiments.
Direcciones Futuras
There are several future directions for research on 5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-naphthamide. One direction is to further investigate its mechanism of action and identify other protein targets that may be involved in its biological effects. Another direction is to optimize the synthesis method and develop more stable analogs of the compound that can be used in long-term experiments. Additionally, there is potential for the development of 5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-naphthamide as a therapeutic agent for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-naphthamide involves the reaction of 5-bromo-1-naphthoic acid with 2-chloro-5-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran and results in the formation of a white solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-naphthamide has been used in various scientific research applications, including as a tool compound for studying protein-protein interactions, as a fluorescent probe for imaging intracellular structures, and as a potential therapeutic agent for the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrClF3NO/c19-14-6-2-3-11-12(14)4-1-5-13(11)17(25)24-16-9-10(18(21,22)23)7-8-15(16)20/h1-9H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLYNPGFPDOMIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-methylphenyl)amino]-4-oxo-2-(tetrahydro-2-furanyl)butanoic acid](/img/structure/B5149878.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5149886.png)
![1-benzyl-3-(2-pyridinylmethyl)-8-(6-quinolinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5149891.png)
![5-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5149894.png)
![2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide](/img/structure/B5149898.png)

![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-hydroxyphenyl)ethanone hydrobromide](/img/structure/B5149922.png)
![4,4'-bis[(4-fluorophenyl)sulfonyl]biphenyl](/img/structure/B5149935.png)
![4-[(3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]morpholine](/img/structure/B5149940.png)

![N-1,3-benzothiazol-2-yl-2-{[4-hydroxy-5-(4-methoxybenzyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5149948.png)
![N-(2-furylmethyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5149957.png)